CC-401 hydrochloride is synthesized through organic chemistry methods and is categorized under small molecule inhibitors. It is primarily used in research settings to investigate JNK signaling pathways and their implications in various biological processes. The compound is available for purchase from chemical suppliers and is often utilized in both academic and industrial research environments .
The synthesis of CC-401 hydrochloride involves several key steps:
The synthesis typically employs automated reactors to ensure high yield and purity, with parameters such as temperature, solvent choice, and catalysts optimized throughout the process. Crystallization techniques may also be used to refine the product further .
CC-401 hydrochloride undergoes several types of chemical reactions:
The major products from these reactions depend significantly on the specific conditions applied during synthesis .
CC-401 hydrochloride exerts its pharmacological effects by selectively inhibiting JNK activity. It achieves this by competitively binding to the ATP-binding site of phosphorylated JNK, which prevents the phosphorylation of downstream targets, including the transcription factor c-Jun. This inhibition disrupts critical signaling pathways associated with inflammation and cell survival, thereby influencing processes such as apoptosis and fibrosis. Additionally, CC-401 has shown effectiveness against human cytomegalovirus replication by targeting JNK pathways .
These properties are crucial for laboratory handling and application in experiments involving JNK inhibition .
CC-401 hydrochloride has diverse applications in scientific research:
The unique properties of CC-401 make it a valuable asset in both basic research and applied pharmaceutical sciences .
CC-401 hydrochloride functions as a potent adenosine triphosphate (ATP)-competitive inhibitor targeting all three isoforms of c-Jun N-terminal kinase (JNK): JNK1, JNK2, and JNK3. Its inhibition kinetics are characterized by equilibrium dissociation constants (Ki) ranging between 25–50 nM across these isoforms, demonstrating uniform pan-JNK inhibitory activity [2] [7] [9]. Selectivity profiling against a panel of 38 kinases reveals that CC-401 hydrochloride maintains at least 40-fold selectivity for JNK over structurally or functionally related kinases. Critical selectivity benchmarks include:
This high selectivity profile positions CC-401 hydrochloride as a superior chemical tool for dissecting JNK-specific signaling cascades without confounding off-target kinase effects. Cellular assays validate functional selectivity, wherein 1–5 μM CC-401 hydrochloride effectively blocks JNK-mediated phosphorylation of the transcription factor c-Jun without impairing phosphorylation of other stress-activated kinases (e.g., p38, extracellular signal-regulated kinase) under osmotic stress conditions [2] [7].
Table 1: JNK Isoform Inhibition Kinetics of CC-401 Hydrochloride
JNK Isoform | K*i (nM) | Cellular IC₅₀ (μM) |
---|---|---|
JNK1 | 25–50 | 1–5 |
JNK2 | 25–50 | 1–5 |
JNK3 | 25–50 | 1–5 |
CC-401 hydrochloride binds reversibly to the ATP-binding pocket within the catalytic cleft of phosphorylated (activated) JNK. Structural analyses indicate that this interaction disrupts adenosine triphosphate binding, thereby preventing the transfer of phosphate groups to downstream substrates. The competitive nature of inhibition is evidenced by kinetic assays showing increased inhibitor concentration requirements to achieve half-maximal inhibition (Ki) in the presence of escalating ATP concentrations [2] [7] [9].
The inhibitor’s binding affinity remains unaltered by upstream activators of JNK (e.g., mitogen-activated protein kinase kinase 4 or 7), confirming direct engagement with the kinase domain. Notably, CC-401 hydrochloride does not impede JNK phosphorylation by upstream kinases—its mechanism solely targets the catalytic activity of phosphorylated JNK. This specificity is demonstrated in cell-based assays where sorbitol-induced JNK phosphorylation remains intact despite complete suppression of c-Jun phosphorylation [2] [7].
Table 2: Selectivity Profile of CC-401 Hydrochloride Against Related Kinases
Kinase | Fold Selectivity vs. JNK | Functional Consequence of Inhibition |
---|---|---|
p38 mitogen-activated protein kinase | >40-fold | No effect on p38 phosphorylation |
Extracellular signal-regulated kinase | >40-fold | No effect on ERK phosphorylation |
Inhibitor of κB kinase 2 | >40-fold | No impairment of NF-κB activation |
Protein kinase C | >40-fold | No alteration in PKC-mediated signaling |
Beyond JNK inhibition, CC-401 hydrochloride exhibits ancillary activity against dual-specificity tyrosine phosphorylation-regulated kinases 1A and 1B (DYRK1A/B), albeit at higher concentrations (IC₅₀ ≈ 0.5–1.0 μM) [5] [8]. While quantitatively weaker than its JNK inhibition, this polypharmacology may contribute to pleiotropic cellular effects. The primary downstream consequence of JNK blockade is the suppression of the activator protein 1 transcriptional complex. Specifically, CC-401 hydrochloride inhibits JNK-dependent phosphorylation of c-Jun at Ser63/73 residues within its N-terminal transactivation domain, attenuating transcriptional programs governing:
In disease models, this transcriptional modulation translates to functionally relevant outcomes. In anti-glomerular basement membrane nephritis, CC-401 hydrochloride (10 mg/kg/day) reduces proteinuria by 50–70% and halts crescentic glomerulonephritis progression by inhibiting renal tubular apoptosis and macrophage infiltration [5]. Similarly, in hepatic ischemia-reperfusion injury models, it suppresses hepatocyte death by blocking JNK-driven mitochondrial permeability transition pore opening [5] [8]. The compound also exhibits antiviral activity against human cytomegalovirus by disrupting viral replication machinery dependent on JNK-mediated phosphorylation events [5].
Table 3: Biologically Significant Effects of CC-401 Hydrochloride Mediated via Transcriptional Regulation
Biological Context | Key Downstream Targets | Functional Outcome |
---|---|---|
Renal fibrosis | c-Jun, transforming growth factor-β1 | 50–70% reduction in proteinuria; attenuated fibrosis |
Hepatic ischemia-reperfusion | Bim, mitochondrial permeability transition pore | Reduced hepatocyte apoptosis |
Human cytomegalovirus replication | Viral immediate-early gene products | Suppressed viral replication efficiency |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9